Arginine 4-methyl-7-coumarylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215632 | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65286-27-3 | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Arginine 4 Methyl 7 Coumarylamide As a Protease Substrate
Activity with Aminopeptidase (B13392206) B
Aminopeptidase B is a zinc-dependent exopeptidase that specifically removes N-terminal arginine and lysine (B10760008) residues from peptides. Given this specificity, Arginine 4-methyl-7-coumarylamide can be utilized as a substrate to measure the activity of aminopeptidase B. The enzyme catalyzes the hydrolysis of the bond between the arginine residue and the 4-methyl-7-coumarylamide group, releasing the fluorescent coumarin (B35378) moiety.
Interactions with Aminopeptidases from Diverse Organisms
The utility of this compound extends to the study of aminopeptidases in various organisms. For instance, it has been employed as a substrate for arginine aminopeptidase from the crustacean Daphnia and for recombinant aminopeptidase from the protozoan parasite Toxoplasma gondii. This broad applicability highlights its value in comparative enzymology and parasitology research, enabling the characterization of enzyme function across different species.
Interactions with Trypsin Like Serine Proteases
Trypsin-like serine proteases are a family of enzymes that cleave peptide bonds after arginine or lysine (B10760008) residues. Due to the presence of an N-terminal arginine, Arginine 4-methyl-7-coumarylamide can theoretically act as a substrate for these enzymes. The specificity of trypsin-like proteases for basic amino acids at the P1 position makes this compound a potential tool for assaying their activity. The cleavage of the amide bond would result in the release of the fluorescent 7-amino-4-methylcoumarin (B1665955), providing a measurable signal. While more complex peptide substrates like Boc-Gln-Ala-Arg-AMC are often used for their higher reactivity with trypsin, the simpler structure of this compound allows for the study of fundamental enzyme-substrate interactions.
Other Identified Enzyme Interactions
Activity with Yeast Cysteine Proteinase (Ycp1)
The yeast cysteine proteinase 1 (Ycp1) from Saccharomyces cerevisiae has been shown to exhibit significant hydrolytic activity towards this compound. This enzyme, homologous to the mammalian cysteine proteinase bleomycin (B88199) hydrolase, readily cleaves the substrate, indicating a specificity for arginine at the P1 position.
Cleavage by Arginine-specific Cysteine Proteinases (e.g., Arg-gingipain)
Arg-gingipains (Rgp), a group of arginine-specific cysteine proteinases from the periodontal pathogen Porphyromonas gingivalis, are key virulence factors. These enzymes exhibit a strong preference for cleaving peptide bonds C-terminal to arginine residues. While direct kinetic studies with this compound are not extensively detailed in the available literature, the activity of P. gingivalis whole cells and purified gingipains is routinely assayed using similar arginine-containing fluorogenic and chromogenic substrates, such as L-Arg-7-amino-4-methylcoumarin (L-Arg-AMC) and Nα-benzoyl-L-arginine-p-nitroanilide (BApNA). The deletion of gingipain genes in P. gingivalis leads to a significant reduction in the cleavage of these arginine-specific substrates, underscoring the role of Arg-gingipains in their hydrolysis.
Interaction with Other Specific Proteases (e.g., Omptin)
Omptins are a family of outer membrane proteases found in Gram-negative bacteria, such as Escherichia coli. These enzymes are known to cleave peptides and proteins between basic amino acid residues. The specificity of Omptin for paired basic residues, particularly arginine, suggests that this compound could be a potential substrate. However, detailed studies confirming the direct cleavage of this specific monofluorogenic substrate by Omptin are not prominently available. The activity of Omptin is often assessed using larger peptide substrates containing dibasic cleavage sites.
Kinetic Analysis of Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate can be quantitatively described by kinetic parameters. This section explores the Michaelis-Menten parameters, the influence of pH, and the effects of inhibitors and activators on the cleavage of this compound.
Determination of Michaelis-Menten Parameters (Km, Vmax, kcat)
Kinetic studies have provided insights into the efficiency with which different enzymes hydrolyze this compound. For the Yeast Cysteine Proteinase (Ycp1), the Michaelis-Menten parameters have been determined, revealing a Km of 12.8 µM and a Vmax of 2.56 µmol mg-1 h-1.
For Arg-gingipains from Porphyromonas gingivalis, while specific data for this compound is scarce, studies on the similar substrate Nα-benzoyl-L-arginine-p-nitroanilide (BApNA) have shown Km values for whole-cell Arg-gingipains ranging from 29 ± 5 µM to 67 ± 2 µM when using dithiothreitol (B142953) (DTT) as a reducing agent researchgate.net. These values provide an approximation of the affinity of Arg-gingipains for small arginine-containing substrates.
Table 1: Michaelis-Menten Parameters for the Hydrolysis of Arginine-Containing Substrates
| Enzyme | Substrate | Km (µM) | Vmax | kcat |
|---|---|---|---|---|
| Yeast Cysteine Proteinase (Ycp1) | This compound | 12.8 | 2.56 µmol mg-1 h-1 | Data not available |
| P. gingivalis Arg-gingipains | Nα-benzoyl-L-arginine-p-nitroanilide | 29 - 67 | Data not available | Data not available |
Note: The data for Arg-gingipains is for a similar chromogenic substrate and may not be directly comparable.
pH Dependence of Enzymatic Activity
The catalytic activity of enzymes is highly dependent on the pH of the surrounding environment. For many bacterial enzymes that utilize fluorogenic peptide substrates, the optimal activity is observed in a pH range of 6.8 to 7.5. The expression of outer membrane proteins in Escherichia coli, including those related to Omptin, is also influenced by pH, with some studies showing increased expression of certain porins at acidic pH. However, specific data on the pH optimum for the enzymatic activity of Ycp1, Arg-gingipain, or Omptin with this compound as the substrate is not detailed in the available research.
Influence of Protease Inhibitors and Activators on Cleavage
The cleavage of this compound can be modulated by various chemical compounds that act as inhibitors or activators of the specific protease.
For Yeast Cysteine Proteinase (Ycp1) , as a cysteine protease, its activity is likely influenced by general cysteine protease inhibitors. Commercially available protease inhibitor cocktails for yeast contain inhibitors for aspartic, serine, and cysteine proteases.
The activity of Arg-gingipains is dependent on a reducing environment, and as such, is activated by reducing agents like dithiothreitol (DTT) and cysteine. Conversely, its activity is inhibited by cysteine protease inhibitors such as tosyl-L-lysine chloromethylketone (TLCK).
The activity of Omptin family proteases has been shown to be inhibited by the serine protease inhibitor aprotinin, which acts as a competitive inhibitor. Other substances reported to inhibit Omptin activity include Zn2+, Cu2+, and benzamidine. Interestingly, classical inhibitors for major protease classes are often ineffective against Omptins due to their unique catalytic mechanism.
Table 2: Influence of Inhibitors and Activators on Protease Activity
| Protease | Class | Activators | Inhibitors |
|---|---|---|---|
| Yeast Cysteine Proteinase (Ycp1) | Cysteine Protease | Likely requires reducing agents | General cysteine protease inhibitors |
| Arg-gingipain | Cysteine Protease | Dithiothreitol (DTT), Cysteine | Tosyl-L-lysine chloromethylketone (TLCK) |
| Omptin | Serine Protease (unique mechanism) | Data not available | Aprotinin, Zn2+, Cu2+, Benzamidine |
Development of Standard Fluorimetric Assay Protocols
This compound serves as a key fluorogenic substrate in the development of standard assay protocols for detecting and quantifying protease activity. The fundamental principle of these assays lies in the enzymatic cleavage of the amide bond linking arginine to the 4-methyl-7-coumaryl group. Upon cleavage by a specific protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, resulting in a measurable increase in fluorescence intensity. This fluorescence signal is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme under investigation.
The accuracy and reliability of protease activity measurements using this compound are critically dependent on the optimization of several reaction conditions. These parameters directly influence enzyme kinetics and the stability of the substrate and product.
pH: The pH of the reaction buffer is paramount, as enzyme activity is typically confined to a narrow pH range. The optimal pH for a given protease must be determined empirically, as it reflects the ionization state of amino acid residues in the enzyme's active site. For many proteases, such as trypsin, the optimal pH range is between 7.5 and 8.5. mdpi.com Deviations from this optimal range can lead to reduced activity or even irreversible denaturation of the enzyme. mdpi.com
Temperature: Like pH, temperature significantly affects the rate of enzymatic reactions. Initially, an increase in temperature will increase the kinetic energy of both the enzyme and substrate, leading to a higher reaction rate. However, beyond an optimal temperature, the enzyme begins to denature, causing a rapid loss of activity. For instance, some alkaline proteases show maximum activity around 51°C. nih.gov
Ion Concentration: The presence and concentration of specific metal ions can act as cofactors or inhibitors. For example, calcium ions (Ca²⁺) and manganese ions (Mn²⁺) have been shown to have a significant positive effect on the activity of certain proteases. nih.gov The optimal concentration for these ions must be established to ensure maximal enzyme performance. nih.gov
Substrate and Enzyme Concentration: The concentration of this compound must be carefully chosen. Ideally, the substrate concentration should be at or near the Michaelis-Menten constant (Kₘ) to ensure that the reaction rate is sensitive to enzyme concentration and not limited by substrate availability. The enzyme concentration should be adjusted to ensure a linear rate of product formation over the desired measurement period.
| Parameter | Optimal Range/Consideration | Rationale |
| pH | Typically 7.5 - 8.5 for trypsin-like proteases mdpi.com | Maintains the correct ionization state of the enzyme's active site for optimal catalysis. mdpi.com |
| Temperature | Varies by enzyme; e.g., ~51°C for some alkaline proteases nih.gov | Balances increased reaction kinetics with the risk of thermal denaturation at higher temperatures. |
| Metal Ions | Dependent on specific protease; e.g., 8.2 mM Ca²⁺, 4.3 mM Mn²⁺ for one alkaline protease nih.gov | Certain ions can act as essential cofactors, stabilizing the enzyme structure and participating in catalysis. nih.gov |
| Substrate Conc. | Near the Michaelis-Menten constant (Kₘ) | Ensures the reaction rate is proportional to enzyme activity and avoids substrate saturation or limitation. |
Assays utilizing this compound are known for their high sensitivity, enabling the detection of low levels of protease activity. The fluorescent nature of the released 7-amino-4-methylcoumarin allows for detection at picomolar or even lower concentrations. The detection limit of an assay is influenced by the intrinsic fluorescence of the product, the background fluorescence of the substrate and buffer components, and the sensitivity of the fluorometer used. For example, similar fluorometric assays for arginine have demonstrated the ability to detect as low as 100 pmol/well. abcam.com In some specific applications using related coumarin-based chemodosimeters, detection limits have been reported to be as low as 0.46 µM. researchgate.net This sensitivity makes these assays suitable for analyzing samples with limited enzyme content, such as cell lysates or purified enzyme preparations.
High-Throughput Screening Methodologies for Enzyme Activity and Inhibitor Discovery
The properties of this compound make it an excellent tool for high-throughput screening (HTS), a cornerstone of modern drug discovery. researchgate.net HTS involves the rapid testing of thousands to millions of compounds to identify potential enzyme inhibitors or activators. researchgate.net Fluorescence-based assays are the most common readout method in HTS campaigns targeting enzymes. nih.gov
The assay's simple "mix-and-read" format is highly amenable to automation. The reaction can be performed in multi-well plates (e.g., 96- or 384-well formats), where the substrate, enzyme, and test compounds are dispensed robotically. After an incubation period, the fluorescence is read directly in the plate, eliminating the need for separation or wash steps. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the protease. The high sensitivity of the assay allows for the use of minimal amounts of enzyme and substrate, reducing costs and conserving valuable reagents.
In Situ Zymography and Gel-Based Protease Characterization
Beyond plate-based assays, this compound can be adapted for gel-based techniques like zymography, which allows for the characterization of proteases based on their molecular weight. In a typical zymography protocol, protein samples are separated by polyacrylamide gel electrophoresis (PAGE) under non-reducing conditions. The gel itself contains a copolymerized substrate.
In-Gel Zymography: While traditionally performed with protein substrates like gelatin, zymography can be adapted for use with small fluorogenic substrates. After electrophoresis, the gel is incubated in a renaturing buffer, allowing the separated proteases to regain their catalytic activity. The active enzymes then cleave the embedded this compound within the gel matrix. When viewed under UV light, bands of fluorescence appear at positions corresponding to the molecular weights of the active proteases. This technique is valuable for identifying specific proteases in complex biological samples like tissue extracts. umich.edu
In Situ Zymography: This technique is used to localize protease activity directly within tissue sections. nih.gov A solution containing the fluorogenic substrate is overlaid onto a fresh-frozen tissue slide. Proteases present in the tissue cleave the substrate, causing localized fluorescence that can be visualized using fluorescence microscopy. nih.gov This provides crucial spatial information, linking protease activity to specific cell types or histological features within the tissue's native context. nih.gov
Comparative Methodologies Utilizing Alternative Fluorophores
While the 4-methyl-7-coumaryl (AMC) group is a widely used and effective fluorophore, other fluorescent reporters are also employed in protease assays. The choice of fluorophore depends on factors such as the desired excitation and emission wavelengths, quantum yield, pH sensitivity, and potential for spectral overlap with other fluorescent molecules in the sample.
| Fluorophore Group | Example | Excitation (nm) | Emission (nm) | Key Characteristics |
| Coumarins | 7-Amino-4-methylcoumarin (AMC) | ~340-360 | ~440-460 | High quantum yield, good sensitivity, but excitation is in the UV range which can cause background fluorescence in biological samples. |
| Rhodamines | Rhodamine 110 (R110) | ~495 | ~520 | Excitation and emission in the visible spectrum, reducing background autofluorescence. Often used in quenched-fluorescence substrates. |
| Anthracenes | Coumarin-Anthracene Conjugates | Varies | Varies | Can be designed as chemodosimeters for selective detection; properties depend on the specific chemical structure. researchgate.net |
The primary advantage of fluorophores like Rhodamine 110 over AMC is their excitation in the visible light range (~495 nm), which minimizes background autofluorescence from biological components like NADH and proteins that can interfere with AMC's UV excitation. However, the synthesis of peptide substrates with these larger, more complex fluorophores can be more challenging and costly.
Integration with Advanced Analytical Techniques for Enzymatic Product Analysis
While fluorimetric assays provide a rapid and sensitive measure of enzyme activity, they are an indirect method. For validation and detailed kinetic analysis, it is often necessary to integrate these assays with more direct analytical techniques that can precisely identify and quantify the enzymatic products.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the uncleaved substrate (this compound) from the fluorescent product (7-amino-4-methylcoumarin). By collecting samples at different time points from the enzymatic reaction, the exact amount of product formed can be quantified by measuring its peak area and comparing it to a standard curve. This provides a direct and absolute measure of product formation, which can be used to calibrate the fluorescence signal and calculate precise kinetic parameters.
Mass Spectrometry (MS): Mass spectrometry offers unparalleled specificity for product identification. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can unequivocally confirm the identity of the cleavage product by its mass-to-charge ratio. researchgate.net This is particularly useful for verifying the cleavage site and ensuring that the observed fluorescence is indeed from the expected enzymatic reaction and not from non-specific hydrolysis or other artifacts. Furthermore, MS is essential for studying the broader metabolic fate of L-arginine and its derivatives in biological systems. researchgate.net
Applications in Protease Research and Discovery
Investigation of Protease Activity in Complex Biological Samples
The sensitivity of fluorogenic assays using Arginine 4-methyl-7-coumarylamide makes them ideal for detecting and quantifying protease activity even in complex mixtures like crude tissue homogenates and microbial extracts, where enzyme concentrations may be low.
Researchers utilize this compound and its derivatives to study protease function and regulation in animal tissues. For instance, studies on aging in rat liver homogenates have employed such substrates to assess the activity of lysosomal cysteine proteases like cathepsin B. researchgate.net One study found a fourfold increase in cathepsin B activity in the livers of aged rats compared to younger ones. researchgate.net Similarly, derivatives like Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin have been used to measure trypsin-like proteolysis in red blood cells. sigmaaldrich.comsigmaaldrich.com In food science, related coumarylamide substrates have been instrumental in characterizing endogenous proteases from Alaska Pollock muscle, which have potential applications as meat tenderizers. tandfonline.com
Table 1: Examples of Protease Activity Investigation in Animal Tissues This table is interactive. Click on the headers to sort.
| Sample Source | Organism | Target Protease(s) | Substrate Used | Research Focus |
|---|---|---|---|---|
| Liver Homogenates | Rat | Cathepsin B | Fluorogenic peptidase substrate | Effect of aging on protease activity researchgate.net |
| Red Blood Cells | Not Specified | Trypsin-like proteases | Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin | Peptide proteolysis sigmaaldrich.comsigmaaldrich.com |
| Muscle Extract | Alaska Pollock | Cathepsin B and L | Z-Arg-Arg-MCA & Z-Phe-Arg-MCA | Characterization for meat tenderizing tandfonline.com |
In plant biology, these substrates aid in the discovery and characterization of plant proteases. A notable example is the purification and characterization of aleurain, a vacuolar thiol protease from barley (Hordeum vulgare L.) leaves. nih.gov Researchers used this compound to measure the aminopeptidase (B13392206) activity of aleurain, finding its catalytic efficiency to be comparable to that of mammalian cathepsin H. nih.govcolab.ws In another study, Benzoyl-L-arginine 4-methylcoumaryl-7-amide (Bz-Arg-MCA) was identified as the most effective substrate for a trypsin-like serine protease purified from soybean seeds, highlighting the enzyme's specificity for arginine at the cleavage site. nih.gov
Table 2: Examples of Protease Activity Investigation in Plant Extracts This table is interactive. Click on the headers to sort.
| Sample Source | Organism | Target Protease | Substrate Used | Research Focus |
|---|---|---|---|---|
| Barley Leaves | Hordeum vulgare L. | Aleurain (thiol protease) | This compound | Purification and characterization of a plant protease homologous to cathepsin H nih.govcolab.ws |
| Soybean Seeds | Glycine max | Trypsin-like serine protease | Benzoyl-L-arginine 4-methylcoumaryl-7-amide | Purification and characterization of a seed protease nih.gov |
The study of proteases in microorganisms is crucial for understanding pathogenesis and identifying drug targets. Derivatives of this compound are frequently used to assay microbial protease activity. For example, benzyloxycarbonyl-L-phenylalanyl-L-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA) is a key substrate for measuring the activity of Arg-gingipain, a major virulence factor from the periodontal pathogen Porphyromonas gingivalis. tandfonline.comnih.govasm.org This assay is used to study the enzyme's role in the bacterium's physiology and to screen for potential inhibitors. tandfonline.comasm.org Similarly, Z-Phe-Arg-MCA has been used to measure protease activity from Clostridium cellulovorans, a bacterium with cellulosomes that contain protease inhibitors. nih.gov
Elucidation of Protease Substrate Specificity Profiles and Classification
By synthesizing libraries of peptides linked to the 4-methyl-7-coumarylamide fluorophore, researchers can precisely map the substrate specificity of a given protease. This information is fundamental to classifying proteases and understanding their biological roles.
L-Arginine-7-amido-4-methylcoumarin itself serves as a tool for classification, as it is a specific substrate for cathepsin H but is not effectively cleaved by the related cathepsins L and B. medchemexpress.commedchemexpress.eumedchemexpress.com This specificity allows for the differentiation of cathepsin H activity from other cathepsins in a sample.
Broader studies have synthesized and tested numerous peptide-MCA substrates to identify specific probes for various trypsin-like enzymes. researchgate.net This approach has yielded highly specific substrates for individual proteases, such as:
Boc-Val-Pro-Arg-MCA for α-thrombin
Boc-Ile-Glu-Gly-Arg-MCA for factor Xa
Z-Phe-Arg-MCA for plasma kallikrein
Glutaryl-Gly-Arg-MCA for urokinase researchgate.net
This methodology allows for the creation of a detailed "fingerprint" of a protease's activity, which is invaluable for its classification and for developing selective research tools and therapeutic agents.
Screening and Identification of Protease Inhibitors
The enzymatic assay using this compound and its derivatives provides a high-throughput platform for screening large libraries of compounds to identify new protease inhibitors. The principle is straightforward: a reduction in the rate of fluorescence generation in the presence of a test compound indicates that the compound is inhibiting the protease.
This screening method has led to the discovery of novel protease inhibitors from natural and synthetic sources. In a search for inhibitors of Arg-gingipain from Porphyromonas gingivalis, a crude extract of nutmeg was found to have potent inhibitory activity using an assay with Z-Phe-Arg-MCA as the substrate. tandfonline.com The active compound was isolated and identified as malabaricone C, which was found to have a 50% inhibitory concentration (IC50) of 0.7 µg/ml against Arg-gingipain. tandfonline.com
In another example, extracts from the fungus Fusarium proliferatum were screened for activity against papain-like cysteine proteases. nih.gov Using Z-Phe-Arg-MCA as the substrate for papain, researchers identified several inhibitory compounds, including beauvericin, which exhibited an IC50 value of 25.3 µM. nih.gov These discoveries highlight the power of assays based on this compound for identifying new and potentially therapeutic enzyme inhibitors.
Contribution to Understanding Protease Roles in Cellular and Pathological Processes
Studies on Protein Processing and Maturation Mechanisms
This compound and similar fluorogenic substrates have been instrumental in elucidating the roles of proteases in the intricate processes of protein processing and maturation. researchgate.net These events are fundamental to cellular function, and their dysregulation is often linked to disease. The specific cleavage of precursor proteins by proteases is a common mechanism for their activation. By providing a means to monitor specific proteolytic activities, Arg-AMC allows researchers to dissect these pathways.
For example, the processing of viral polyproteins by viral proteases is a critical step in the life cycle of many viruses. Fluorogenic substrates are used to study the activity of these proteases and to screen for inhibitors that could block viral replication. mdpi.com Similarly, in cellular processes, the maturation of enzymes and hormones often involves proteolytic cleavage. The use of specific substrates enables the characterization of the proteases involved and the kinetics of these maturation events.
Research on Host-Pathogen Interactions Mediated by Proteases
The interface between a host and a pathogen is a dynamic environment where proteases play a critical role in both offense and defense. researchgate.net Pathogen-derived proteases can degrade host tissues, inactivate host immune components, and facilitate pathogen invasion. Conversely, host proteases are involved in recognizing and eliminating pathogens. This compound and related substrates have proven to be invaluable tools in dissecting these complex interactions. researchgate.netasm.org
A notable example is the study of gingipains, a group of cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis. These enzymes are major virulence factors. Researchers have used substrates like benzyloxycarbonyl-Phe-Arg-4-methyl-7-coumarylamide to determine the proteolytic activity of gingipains and to assess their role in the breakdown of host proteins. asm.org These studies have revealed how a functional complex of gingipains, adhesins, and lipopolysaccharide can exhibit high affinity for host cells and matrix proteins, while simultaneously evading recognition by the host immune system. asm.org
Furthermore, arginine itself is a key molecule at the host-pathogen interface. Its availability can influence the behavior of both the host and the pathogen. researchgate.net Pathogens can utilize arginine as a nutrient source and as a signal to regulate virulence factor expression. researchgate.net Host cells, in turn, use arginine to produce nitric oxide, a key molecule in the immune response. researchgate.net The use of fluorogenic substrates in conjunction with studies on arginine metabolism provides a powerful approach to understanding how proteases and arginine availability shape the course of infection.
Synthesis and Structural Modifications for Enhanced Research Utility
Solid-Phase Synthesis Techniques for Arginine 4-methyl-7-coumarylamide Conjugates
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides and their conjugates, offering a streamlined and efficient alternative to solution-phase methods. The core principle of SPPS involves the stepwise assembly of amino acids on an insoluble resin support, which simplifies the purification process at each step.
Traditionally, the synthesis of peptide-7-amino-4-methylcoumarin (peptide-AMC) conjugates presented challenges due to the lack of a functional group on the AMC moiety for direct attachment to a solid support. This often necessitated additional solution-phase synthesis steps. nih.gov However, advancements in resin technology and synthetic strategies have largely overcome these hurdles.
Novel Resin-Based Approaches (e.g., AMC-resin)
A significant breakthrough in the solid-phase synthesis of peptide-AMCs has been the development of novel resin supports, such as the AMC-resin. nih.gov This approach circumvents the need for solution-phase conjugation by incorporating a linker attached to the resin, onto which the peptide chain can be assembled.
One such strategy involves attaching 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) to a Wang resin. nih.gov After the removal of the Fmoc protecting group, the peptide is synthesized on the amino group of this linker using standard Fmoc chemistry. The final peptide-AMC is then cleaved from the resin. This method has proven to be versatile and straightforward, making it well-suited for the combinatorial synthesis of peptide-AMC libraries. nih.gov
Another approach involves building the guanidine (B92328) group of arginine directly onto a Rink amide resin. sapub.org This method avoids the often complex multi-step synthesis of linkers typically required for anchoring the arginine side chain. The process involves the addition of an isothiocyanate derivative of ornithine to the resin, followed by S-methylation and guanidinylation. Cleavage from the resin then yields the arginine-containing compound. sapub.org
Derivatization of the Coumarylamide Moiety for Modified Spectral Properties or Linkage
The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is widely used due to its favorable spectral properties, including a significant increase in fluorescence upon cleavage from a quenching group. However, the modification of the coumarin (B35378) structure itself offers a pathway to further enhance its utility. Derivatization can be employed to tune the spectral properties, such as excitation and emission wavelengths, or to introduce functionalities for linkage to other molecules or surfaces.
Modifications to the coumarin ring can lead to shifts in the absorption and emission spectra. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic structure of the fluorophore, resulting in changes to its photophysical properties. nih.goviris-biotech.de This allows for the development of fluorogenic substrates with spectral characteristics tailored for specific applications, such as multiplex assays where spectral overlap between different fluorophores needs to be minimized.
Furthermore, derivatization can facilitate the attachment of the coumarin moiety to other molecules of interest. For instance, introducing a reactive group, such as a carboxylic acid or an amine, at a suitable position on the coumarin ring allows for its conjugation to peptides, proteins, or other biomolecules using standard bioconjugation chemistries. nih.gov This is particularly useful for creating customized probes for fluorescence microscopy or other imaging applications.
Development of Related Arginine-Containing Fluorogenic Substrates
The fundamental principle of using Arg-AMC as a fluorogenic substrate can be extended to more complex systems to probe the activity of a wider range of enzymes with greater specificity.
Peptide-Coumarylamide Conjugates with Extended Recognition Sequences
While single amino acid-AMC conjugates like Arg-AMC are valuable for assaying enzymes with simple substrate specificity, many proteases recognize and cleave specific, longer peptide sequences. To study these enzymes, fluorogenic substrates consisting of a peptide sequence conjugated to AMC are synthesized.
These peptide-AMC conjugates are designed based on the known or predicted cleavage site of the target protease. The peptide sequence serves as the recognition motif, ensuring that the substrate is specifically cleaved by the enzyme of interest. Upon cleavage of the amide bond between the peptide and the AMC, the highly fluorescent 7-amino-4-methylcoumarin is released, leading to a measurable increase in fluorescence intensity.
The solid-phase synthesis methods described previously are instrumental in the efficient production of libraries of such peptide-AMC substrates. nih.gov These libraries can be used to profile the substrate specificity of proteases, aiding in the identification of their physiological substrates and the development of specific inhibitors.
Below is an interactive data table summarizing examples of arginine-containing peptide-coumarylamide conjugates and their target enzymes.
| Substrate | Peptide Sequence | Target Enzyme Class |
| Z-DEVD-AMC | Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) | Caspases |
| Ac-EEVVAC-AMC | Ac-Glu-Glu-Val-Val-Ala-Cys | Proteases with specific recognition sequences |
| Boc-PQVR-AMC | Boc-Pro-Gln-Val-Arg | Serine Proteases |
| (Z-R)2Rh110 | Z-Arg-Arg | Trypsin-like Proteases |
| MeRho-Arg-Gly-Leu(Ac) | MeRho-Arg-Gly-Leu(Ac) | Trypsin |
This table is for illustrative purposes and includes examples of peptide-fluorophore conjugates, some of which utilize AMC or related coumarin derivatives.
Q & A
Q. What are the primary applications of Arginine 4-methyl-7-coumarylamide (Arg-MCA) in enzymatic assays?
Arg-MCA is widely used as a fluorogenic substrate to study protease activity, particularly for enzymes like cathepsin H and bacterial proteases (e.g., Arg-gingipain in Porphyromonas gingivalis). Upon enzymatic cleavage, the 4-methylcoumarin moiety is released, emitting fluorescence at 460 nm (excitation 380 nm), enabling real-time kinetic measurements. Researchers should prepare stock solutions in acetic acid:water (1:1, 50 mg/mL) to ensure solubility and stability .
Q. How should Arg-MCA be stored to maintain stability for long-term experiments?
Arg-MCA is light-sensitive and prone to hydrolysis. Store lyophilized powder at −20°C in airtight, light-protected containers. For working solutions, aliquot and avoid repeated freeze-thaw cycles. Stability tests under varying pH (4–8) and temperature (−20°C to 25°C) indicate minimal degradation over 4 weeks when stored at −20°C .
Q. What controls are essential when using Arg-MCA in fluorescence-based protease assays?
Include (1) a substrate-only control (no enzyme) to measure background fluorescence, (2) an enzyme-only control (no substrate) to rule out autofluorescence, and (3) a positive control (e.g., a known protease inhibitor like E-64 for cysteine proteases). Normalize data using a standard curve of free 4-methylcoumarin to quantify enzymatic activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Km, kcat) for Arg-MCA across studies?
Variations in Km and kcat often arise from differences in assay conditions (pH, ionic strength) or enzyme purity. Standardize buffer systems (e.g., 50 mM acetate, pH 5.5, for cathepsin H) and validate enzyme activity via SDS-PAGE/zymography. Compare data with literature values using tools like BRENDA or MEROPS databases .
Q. What experimental design considerations minimize fluorescence interference in cell-based Arg-MCA assays?
Cellular autofluorescence (e.g., from NADH or flavins) can obscure signals. Use narrow-bandpass filters (e.g., 380/460 nm) and subtract background fluorescence from untreated cells. For live-cell imaging, optimize substrate concentration (typically 10–50 µM) to balance signal-to-noise ratio and cytotoxicity. Confocal microscopy with time-lapse acquisition reduces photobleaching .
Q. How can Arg-MCA be adapted to study non-proteolytic enzymes or non-canonical substrates?
Modify the peptide sequence adjacent to the coumarylamide group to match target enzyme specificity. For example, replacing L-arginine with D-arginine or incorporating unnatural amino acids alters substrate recognition. Validate modifications using HPLC or LC-MS to confirm cleavage efficiency and product identity .
Q. What strategies address low signal-to-noise ratios in high-throughput screening (HTS) using Arg-MCA?
Pre-incubate enzyme and substrate at 37°C for 10 minutes to stabilize reaction kinetics. Use quench-flow systems for precise timing, and pair Arg-MCA with complementary substrates (e.g., FRET-based probes) for multiplexed detection. Normalize data to plate-specific controls to account for edge effects or evaporation .
Methodological Tables
Key Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
